![molecular formula C14H12N2O B2563347 3-[(2-Methylphenyl)methoxy]pyridine-4-carbonitrile CAS No. 2201878-64-8](/img/structure/B2563347.png)
3-[(2-Methylphenyl)methoxy]pyridine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[(2-Methylphenyl)methoxy]pyridine-4-carbonitrile” is a complex organic molecule that contains a pyridine ring, a methoxy group, a methylphenyl group, and a carbonitrile group .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its constituent groups . The pyridine ring, for example, is a common component in many organic reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure . These could include its melting point, boiling point, solubility, and reactivity .
Aplicaciones Científicas De Investigación
Materials Science
Metal-Nitrogen-Carbon Catalysts : Research in materials science has explored the use of pyrolyzed metal-nitrogen-carbon (M–N–C) materials, which are significant for their application as sustainable catalysts in oxygen reduction reactions (ORR) for fuel cells. These catalysts are notable for their initial activity and power performance, crucial for applications like automotive fuel cell stacks. The nature of active sites and their intrinsic activity toward ORR have been elucidated, especially through the preparation of model catalysts comprising only MNxCy moieties. This advancement underlines the potential of such materials in developing efficient, low-cost alternatives to traditional catalysts used in energy conversion and storage technologies (Li & Jaouen, 2018).
Environmental Science
Atmospheric Reactivity of Methoxyphenols : In the environmental science domain, the atmospheric reactivity of methoxyphenols, which are emitted from lignin pyrolysis and used as tracers for biomass burning, has been a subject of increasing interest. The degradation pathways of methoxyphenols, including their reactions with OH and NO3 radicals and O3, and their significant potential for secondary organic aerosol (SOA) formation, have been reviewed. This research is critical for understanding the environmental impact of biomass burning and developing strategies to mitigate air pollution (Liu, Chen, & Chen, 2022).
Organic Chemistry
Phosphonic Acid Applications : Phosphonic acid and its derivatives are of great interest due to their wide range of applications, including drug development, bone targeting, and the design of supramolecular materials. The review on phosphonic acids highlights their bioactive properties and the various synthetic methods for their preparation, emphasizing their significance in drug discovery and materials science (Sevrain, Berchel, Couthon, & Jaffrès, 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[(2-methylphenyl)methoxy]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-11-4-2-3-5-13(11)10-17-14-9-16-7-6-12(14)8-15/h2-7,9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLICNZGDHCCDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(C=CN=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
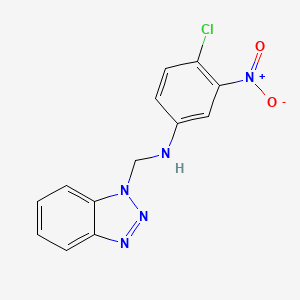
![Methyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate](/img/structure/B2563265.png)
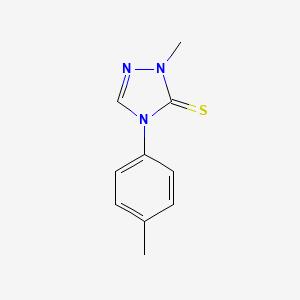

![5-cinnamyl-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2563269.png)
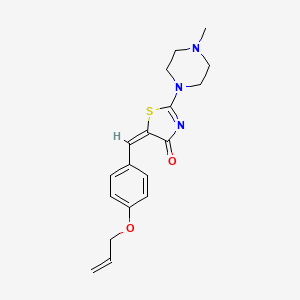
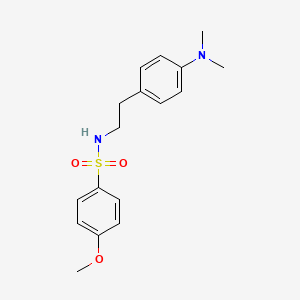

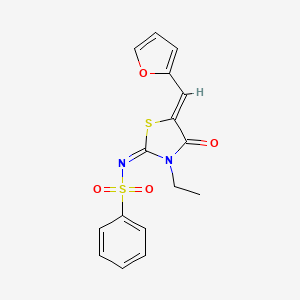
![2-ethoxy-6-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2563282.png)
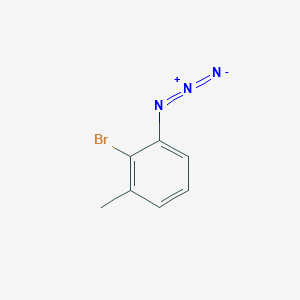

![(1-Phenylpyrazol-4-yl) 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2563287.png)
